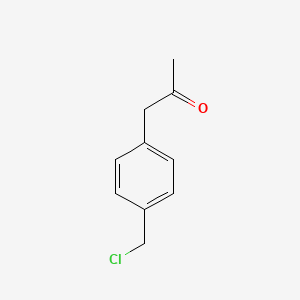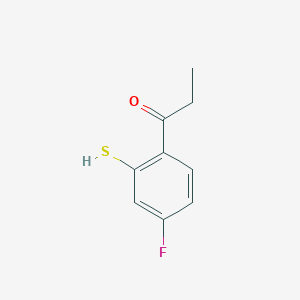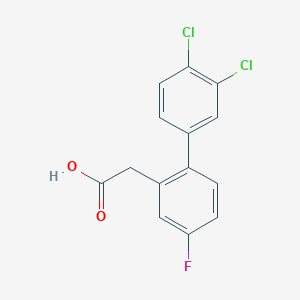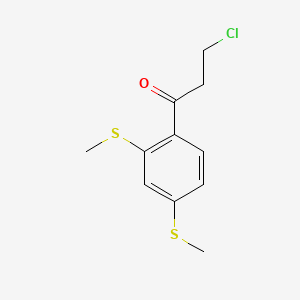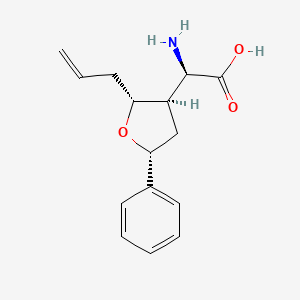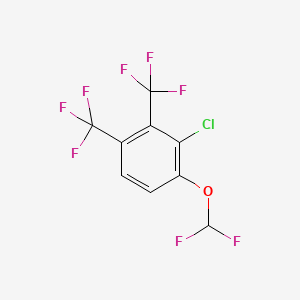
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl: is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, substituted with a trifluoromethoxy group at the 2-position and a methanamine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl typically involves the reaction of 2-(trifluoromethoxy)pyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the trifluoromethoxy group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy and methanamine groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets in biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2-(Difluoromethoxy)pyridin-4-YL)methanamine 2hcl
- (2-(Trifluoromethyl)pyridin-4-YL)methanamine hcl
Comparison:
- (2-(Trifluoromethoxy)pyridin-4-YL)methanamine 2hcl has a trifluoromethoxy group, which provides unique electronic and steric properties compared to the difluoromethoxy and trifluoromethyl analogs.
- The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C7H9Cl2F3N2O |
|---|---|
Molekulargewicht |
265.06 g/mol |
IUPAC-Name |
[2-(trifluoromethoxy)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-6-3-5(4-11)1-2-12-6;;/h1-3H,4,11H2;2*1H |
InChI-Schlüssel |
GOVPSISNDHMTMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)OC(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


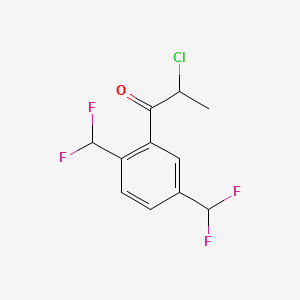
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
